Pvp-VA

Hygroscopicity Moisture sensitivity Tablet stability

Copovidone (PVP-VA 64) is a linear VP/VA copolymer with a defined 60:40 monomer ratio, delivering reduced hygroscopicity (~1/3 of PVP-K series) and a lower Tg (~64°C) versus PVP homopolymers. This enables higher drug loading (>30% w/w for itraconazole vs. <5% for PVA) and enhanced permeation compared to HPMCAS-L, plus improved tablet film flexibility for moisture-sensitive APIs. Request pharmaceutical-grade (EP/USP) specification.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 25086-89-9
Cat. No. B047928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePvp-VA
CAS25086-89-9
SynonymsAcetic Acid Vinyl Ester Polymer with 1-Vinyl-2-pyrrolidinone;  1-Ethenyl-2-pyrrolidinone Polymer with Ethenyl Acetate;  1-Vinyl-2-pyrrolidinone Polymer with Vinyl Acetate;  1-Vinyl-2-pyrrolidone-vinyl Acetate Copolymer;  1-Vinylpyrrolidone-vinyl Acetate
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)OC=C.C=CN1CCCC1=O
InChIInChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3
InChIKeyFYUWIEKAVLOHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PVP-VA (Copovidone) CAS 25086-89-9: Technical Baseline and Procurement Overview


PVP-VA (CAS 25086-89-9), also known as copovidone, is a linear random copolymer of N-vinylpyrrolidone (VP) and vinyl acetate (VA) [1]. This synthetic polymer is produced with a defined VP/VA ratio, commonly 60:40 for pharmaceutical-grade materials (e.g., PVP/VA 64) [2]. The VA component reduces hydrophilicity and glass transition temperature (Tg) compared to povidone homopolymers of similar molecular weight [3], creating a distinct profile of lower hygroscopicity, greater plasticity, and broader solubility that forms the foundation for its specialized industrial applications [4].

Why Generic Substitution of PVP-VA (Copovidone) with Other PVP Grades or Cellulosic Polymers Fails


Generic substitution of PVP-VA with alternative excipients is not scientifically sound because the compound's performance profile is defined by the specific VP/VA monomer ratio, which dictates its physicochemical behavior in application-critical ways [1]. Unlike PVP homopolymers, the VA component in PVP-VA significantly reduces hygroscopicity and Tg, which directly impacts moisture sensitivity during processing and final product stability . Compared to cellulosic polymers like HPMCAS, PVP-VA exhibits fundamentally different dissolution kinetics, colloid formation, and drug permeation behavior that cannot be assumed equivalent even when in vitro dissolution profiles appear similar [2]. The quantitative evidence below establishes that PVP-VA represents a distinct functional category rather than an interchangeable commodity excipient.

Quantitative Comparative Evidence: PVP-VA (Copovidone) vs. PVP Homopolymers, HPMCAS, and PVA


PVP-VA Reduces Water Absorption to One-Third of PVP Homopolymer (PVP-K Series)

PVP-VA64 (pharmaceutical grade) demonstrates approximately one-third the water absorption capacity of water-soluble PVP homopolymer (PVP-K series) under comparable conditions [1]. This reduced hygroscopicity arises from the hydrophobic vinyl acetate component in the copolymer structure, which partially replaces the hydrophilic N-vinylpyrrolidone units [2].

Hygroscopicity Moisture sensitivity Tablet stability

PVP-VA Tablets Achieve Higher Ritonavir Permeation Compared to HPMCAS-L Tablets Under Identical Formulation Conditions

In a head-to-head comparative study using optimized tablet formulations, tablets containing PVP-VA as the amorphous solid dispersion carrier exhibited higher ritonavir permeation than those formulated with HPMCAS-L [1]. Both formulations achieved favorable in vitro dissolution profiles, yet only PVP-VA tablets matched the permeation performance of commercial Norvir® tablets and Norvir® powder solution [2].

Amorphous solid dispersion Drug permeation Oral bioavailability

PVP-VA Exhibits Lower Glass Transition Temperature (Tg ~64°C) than PVP Homopolymers, Enabling Broader Hot-Melt Extrusion Processing Window

The vinyl acetate component of PVP-VA reduces the glass transition temperature (Tg) compared to povidone homopolymers of similar molecular weight . For PVP-VA64 grade, the measured Tg is approximately 64°C , whereas PVP homopolymers generally exhibit higher Tg values that increase with molecular weight .

Hot-melt extrusion Glass transition temperature Polymer processing

PVP-VA Solubilizes Itraconazole at >30% Drug Loading in Binary Extrudates, Outperforming Polyvinyl Alcohol (<5%)

In a comparative study of binary extrudates for itraconazole amorphous solid dispersions, itraconazole was found to be substantially more soluble in copovidone (PVP-VA) than in polyvinyl alcohol (PVA 4-88) . The drug loading capacity in copovidone exceeded 30% w/w, whereas solubility in PVA 4-88 was below 5% w/w [1].

Drug loading capacity Solid dispersion Supersaturation

Evidence-Based Application Scenarios for PVP-VA (Copovidone) CAS 25086-89-9


Amorphous Solid Dispersions for Poorly Soluble Drugs Requiring High Loading and Enhanced Permeation

PVP-VA is the preferred polymer matrix when both high drug loading and enhanced permeation are required. The direct head-to-head comparison with HPMCAS-L demonstrates that PVP-VA tablets achieve higher ritonavir permeation under identical formulation conditions [1]. Additionally, PVP-VA's high drug loading capacity (>30% w/w for itraconazole vs. <5% for PVA) enables more concentrated dispersions [2].

Moisture-Sensitive API Formulations via Wet Granulation or Direct Compression

PVP-VA's reduced hygroscopicity—approximately one-third that of PVP-K series [1]—makes it the superior binder choice for moisture-sensitive active pharmaceutical ingredients. This property reduces water absorption during wet granulation and minimizes tablet capping and lamination during compression [2].

Hot-Melt Extrusion Processing of Heat-Labile Compounds

The lower glass transition temperature of PVP-VA (Tg ~64°C) relative to PVP homopolymers [1] provides a wider processing window for hot-melt extrusion. This enables extrusion at reduced temperatures, minimizing thermal degradation of heat-sensitive APIs and expanding the applicability of extrusion technology for amorphous solid dispersion manufacturing [2].

Film Coating Applications Requiring Flexibility and Low Moisture Sorption

The vinyl acetate component imparts greater plasticity and lower hygroscopicity to PVP-VA compared to PVP homopolymers [1]. This combination produces flexible, crack-resistant film coatings with reduced water absorption, making PVP-VA ideal for tablet coating applications where mechanical durability and moisture barrier properties are critical [2].

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